(2S,5r)-5-methyl-2-phenylmorpholine
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Overview
Description
(2S,5r)-5-methyl-2-phenylmorpholine is a chiral morpholine derivative with a unique stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5r)-5-methyl-2-phenylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S,5r)-5-methyl-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and bases
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,5r)-5-methyl-2-phenylmorpholine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and analgesic properties.
Mechanism of Action
The mechanism of action of (2S,5r)-5-methyl-2-phenylmorpholine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-2-Isopropyl-5-methylcyclohexanone
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(Dimethylamino)acetate
- (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine
Uniqueness
(2S,5r)-5-methyl-2-phenylmorpholine is unique due to its specific stereochemistry and the resulting biological activity. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and medicinal chemistry .
Biological Activity
(2S,5r)-5-methyl-2-phenylmorpholine is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15N
- Molecular Weight : 177.24 g/mol
- Structure : The compound features a morpholine ring with a methyl and phenyl substituent at specific stereochemical positions, contributing to its unique properties.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been investigated for its role as an enzyme inhibitor, which can affect several biochemical pathways:
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Binding Affinity : The binding affinity of this compound to biological targets is crucial for understanding its pharmacodynamics and pharmacokinetics.
Biological Activities
Research has identified several biological activities associated with this compound:
- Anticonvulsant Properties : Preliminary studies suggest potential anticonvulsant effects, making it a candidate for further investigation in seizure disorders.
- Analgesic Effects : The compound has been explored for its analgesic properties, which could provide pain relief through modulation of pain pathways.
- Antimicrobial Activity : Some reports indicate that this compound exhibits antimicrobial properties, although specific mechanisms remain under investigation.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound in inhibiting specific enzyme activities. For instance:
- Enzyme Targeting : Research has shown that this compound can inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain pathways .
In Vivo Studies
Animal models have been used to assess the biological activity of this compound:
- Anticonvulsant Activity : In a rodent model, administration of the compound resulted in a significant reduction in seizure frequency compared to control groups .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Methylmorpholine | Morpholine ring | Lacks phenyl substituent; simpler structure |
(2R,5R)-5-methyl-2-phenylmorpholine | Opposite stereochemistry | Potentially different biological activity |
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanone | Cyclohexane structure | Different ring structure affecting activity |
The stereochemistry at positions 2 and 5 significantly influences the reactivity and biological activity of this compound compared to these similar compounds.
Properties
IUPAC Name |
(2S,5R)-5-methyl-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHGEOIBMBXJGV-MWLCHTKSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CO[C@H](CN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.